molecular formula C8H18N2S B1281214 N-T-Butyl-N'-Isopropylthiourea CAS No. 52599-24-3

N-T-Butyl-N'-Isopropylthiourea

Cat. No.: B1281214
CAS No.: 52599-24-3
M. Wt: 174.31 g/mol
InChI Key: JKZGKJJRHXYLRI-UHFFFAOYSA-N
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Description

N-T-Butyl-N'-Isopropylthiourea is a useful research compound. Its molecular formula is C8H18N2S and its molecular weight is 174.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Structure and Interactions N-T-Butyl-N'-Isopropylthiourea, similar to other thiourea derivatives, has a rich chemical structure that interacts with various elements and compounds. A study highlighted the synthesis and characterization of N-benzoyl-N'-alkylthioureas and their complexes with metals like Ni(II), Co(III), and Pt(II). These compounds showed notable antifungal activities against fungi and yeast, demonstrating the bioactive potential of thiourea derivatives (Rafael del Campo et al., 2004). Additionally, the conformational preferences of alkyl- and phenyl-substituted thiourea derivatives, including this compound, have been studied, providing insights into their stability and reactivity (V. Bryantsev & B. Hay, 2006).

2. Material Science and Coatings In material science, thiourea derivatives, including structures similar to this compound, have been utilized in the development of coatings and dispersions. A study on t-Butyl-oxycarbonylated diamines as building blocks for polyurethane/urea dispersions and coatings revealed that these structures contribute to the superior mechanical properties and solvent resistances of the coatings (Shuang Ma et al., 2018).

3. Analytical Chemistry and Material Identification Thiourea derivatives are also important in analytical chemistry for the identification and differentiation of substances. A study demonstrated the differentiation of Lysergic Acid Diethylamide (LSD) from various N-substituted amides of Lysergic Acid, indicating the role of these compounds in forensic science and material identification (C. C. Clark, 1989).

4. Industrial Processes In industrial processes, this compound and its related compounds have been studied for their role in improving process efficiencies. For instance, a study on the improvement of copper flotation recovery from refractory copper porphyry ore by using thiourea derivatives as a collector highlighted the selective and efficient nature of these compounds in mineral processing (L. Guangyi et al., 2011).

5. Environmental Applications Additionally, the biodegradation potential of thiourea derivatives has been explored, indicating their relevance in environmental applications. A study on the biodegradation of di-n-butyl phthalate in a sequencing batch reactor bioaugmented with Micrococcus sp. showed the efficiency of certain thiourea derivatives in degrading toxic pollutants (J. Hu et al., 2015).

Biochemical Analysis

Cellular Effects

N-T-Butyl-N’-Isopropylthiourea has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of N-T-Butyl-N’-Isopropylthiourea involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain thiol-containing enzymes by forming stable complexes with them . This inhibition can result in changes in gene expression and alterations in cellular metabolism, highlighting the compound’s potential as a research tool and therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-T-Butyl-N’-Isopropylthiourea can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have indicated that N-T-Butyl-N’-Isopropylthiourea is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for research.

Dosage Effects in Animal Models

The effects of N-T-Butyl-N’-Isopropylthiourea vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression and cellular metabolism, leading to potential toxic or adverse effects . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in research and potential therapeutic applications.

Metabolic Pathways

N-T-Butyl-N’-Isopropylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential as a tool for studying metabolism and metabolic disorders.

Transport and Distribution

The transport and distribution of N-T-Butyl-N’-Isopropylthiourea within cells and tissues are important factors that influence its activity and function. The compound is known to interact with specific transporters and binding proteins that facilitate its movement within cells . These interactions can affect the compound’s localization and accumulation in different cellular compartments, thereby influencing its biochemical properties and effects on cells.

Subcellular Localization

N-T-Butyl-N’-Isopropylthiourea exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall effects on cellular processes, making it an important factor to consider in biochemical research.

Properties

IUPAC Name

1-tert-butyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGKJJRHXYLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508878
Record name N-tert-Butyl-N'-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52599-24-3
Record name N-tert-Butyl-N'-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butylisothiocyanate (5.0 mL, 39 mmol) in CH2Cl2 (200 mL) were added isopropylamine (4.0 mL, 47 mmol) and diisopropylethylamine (DIEA) (6.8 mL, 39 mmol), and the mixture was stirred at rt for 2 h. The reaction mixture was diluted with EtOAc, washed with 10% citric acid (2×), saturated NaHCO3 (2×), H2O (2×), and brine (1×). The organic layer was dried (MgSO4) and evaporated to yield the title compound (3.3 g, 52%) as a white solid which was used without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

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